1-(Tetrahydrothiophen-3-yl)piperidin-3-ol
Description
1-(Tetrahydrothiophen-3-yl)piperidin-3-ol (molecular formula: C₉H₁₇NO₃S) is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl (-OH) group at the 3-position and a tetrahydrothiophen-3-yl moiety. This compound is structurally distinct due to the combination of a saturated sulfur-containing ring and a piperidine alcohol, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(thiolan-3-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c11-9-2-1-4-10(6-9)8-3-5-12-7-8/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANURAWVJXJMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tetrahydrothiophen-3-yl)piperidin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted with a tetrahydrothiophene moiety. This unique configuration contributes to its biological activity, particularly in modulating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an agonist or antagonist depending on the target, influencing various physiological pathways. For instance, it has been shown to modulate neurotransmitter systems, which is crucial for its potential applications in treating neurological disorders.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have demonstrated that derivatives of tetrahydropyridines possess antibacterial and antifungal properties, suggesting that this compound may also share these attributes .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Tetrahydropyridine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models warrants further investigation.
Neuropharmacological Effects
Given its interaction with neurotransmitter systems, this compound may have implications for treating neurodegenerative diseases. Its ability to modulate dopamine and serotonin receptors positions it as a candidate for further research in conditions like Parkinson's disease and depression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the tetrahydrothiophene moiety can significantly affect its potency and selectivity towards specific targets. For example, altering substituents on the piperidine ring has been linked to enhanced receptor affinity and improved pharmacokinetic properties .
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on piperidine | Increased receptor binding affinity |
| Hydroxyl group addition | Enhanced solubility and bioavailability |
| Variation in thiophene position | Altered interaction profile with enzymes |
Case Studies
Several studies have explored the biological effects of related compounds:
- Antimicrobial Activity : A study demonstrated that tetrahydropyridine derivatives exhibited significant antimicrobial activity against various strains of bacteria and fungi, establishing a basis for exploring similar activities in this compound .
- Neuropharmacological Research : In animal models, compounds structurally related to this compound showed promise in alleviating symptoms of anxiety and depression by modulating serotonin levels .
Scientific Research Applications
Neuropharmacological Effects
1-(Tetrahydrothiophen-3-yl)piperidin-3-ol shows promise in treating neurological disorders. Its ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, positions it as a candidate for further research in conditions such as:
- Parkinson's Disease : The compound may help alleviate symptoms by enhancing dopaminergic activity.
- Depression : Its interaction with serotonin receptors could provide therapeutic benefits for mood disorders.
Case Study : In animal models, structurally related compounds demonstrated efficacy in reducing anxiety and depression symptoms by modulating serotonin levels, suggesting similar potential for this compound.
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyridines exhibit significant antimicrobial activity. Studies have shown that this compound may share these attributes, making it a candidate for developing new antimicrobial agents.
Case Study : A study on tetrahydropyridine derivatives demonstrated effectiveness against various bacterial and fungal strains, establishing a foundation for exploring similar activities in this compound.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Tetrahydropyridine derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : Research indicates that modifications to the piperidine or tetrahydrothiophene moieties can enhance the anticancer activity of similar compounds, warranting further investigation into the specific effects of this compound in cancer models.
Structure-Activity Relationship (SAR)
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to its structure can significantly affect its potency and selectivity towards specific targets:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on piperidine | Increased receptor binding affinity |
| Hydroxyl group addition | Enhanced solubility and bioavailability |
| Variation in thiophene position | Altered interaction profile with enzymes |
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural and functional attributes of 1-(Tetrahydrothiophen-3-yl)piperidin-3-ol and related piperidine derivatives:
Key Observations
- Position of Hydroxyl Group : The 3-OH position in the target compound contrasts with 4-OH derivatives (e.g., 1-[(thiophen-3-yl)methyl]piperidin-4-ol). demonstrates that small structural changes, such as hydroxyl position, significantly alter biological selectivity. For example, RB-019 (3-OH) shows 6.1-fold SK1 selectivity, while RB-005 (4-OH) achieves 15.0-fold selectivity .
- Sulfur-Containing Moieties: The sulfone group in the target compound increases polarity and hydrogen-bonding capacity compared to non-oxidized thiophene derivatives (e.g., ). This may affect solubility, bioavailability, and target binding .
- Functional Group Variations: Substitutions like amines (e.g., 1-(2-aminoethyl)piperidin-3-ol) or lipophilic chains (e.g., RB-019) modulate interactions with biological targets. The target compound’s sulfone group may favor interactions with polar enzyme pockets .
Preparation Methods
Cyclization via Organometallic Chemistry
Research on piperidine synthesis using organometallic reagents provides a foundation for preparing substituted piperidines:
Organozinc Reagents and Copper Catalysis: Reaction of β-aminoalkyl zinc iodides with halogenated precursors under copper catalysis followed by cyclization with sodium hydride can yield substituted piperidines in good yields (55%-85%). This method allows the introduction of cyclic substituents analogous to the tetrahydrothiophene ring.
Reductive Cyclization of 6-oxoamino Acid Derivatives: This approach generates 2,6-disubstituted piperidines through conjugate addition of organozinc reagents to enones, followed by stereoselective imine reduction. Such methods could be adapted to incorporate sulfur-containing rings like tetrahydrothiophene.
Radical 5-exo Cyclization of Aziridines
- Aziridines bearing appropriate substituents can undergo radical 5-exo cyclization, triggered by tri-n-butyltin hydride and AIBN, to form piperidines with methylene substituents. This method involves ring strain release and C–N bond cleavage, which could be tailored to synthesize the piperidin-3-ol moiety.
Palladium-Catalyzed Allylic Amination and Michael Addition
- Sequential palladium-catalyzed allylic amination and Michael addition reactions have been used to prepare 5-methylene piperidines. This method involves multi-step transformations starting from bromo-acetal derivatives and amines, which could be modified to introduce the tetrahydrothiophene substituent.
Nucleophilic Substitution and Reductive Amination
- Although direct documented methods for this compound are limited, analogous compounds are often synthesized by nucleophilic substitution of halogenated tetrahydrothiophene derivatives with piperidin-3-ol or its protected forms, followed by reductive amination to stabilize the linkage.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Organometallic Cyclization | β-aminoalkyl zinc iodides, Cu catalyst, NaH | 55%-85% | Enables introduction of cyclic substituents; adaptable to sulfur heterocycles |
| Radical 5-exo Cyclization of Aziridines | Tri-n-butyltin hydride, AIBN | Moderate | Involves ring strain release; useful for methylene-substituted piperidines |
| Pd-Catalyzed Allylic Amination/Michael Addition | Pd catalyst, bromo-acetal, amines | Moderate | Multi-step; allows functional group diversity; potential for sulfur-containing rings |
| Nucleophilic Substitution + Reductive Amination | Halogenated tetrahydrothiophene, piperidin-3-ol | Variable | Direct approach for linking tetrahydrothiophene and piperidin-3-ol units |
Research Findings and Analysis
Yield and Selectivity: Organometallic cyclization methods generally provide good yields and stereoselectivity, critical for obtaining enantiomerically enriched products.
Functional Group Compatibility: Palladium-catalyzed methods offer versatility in functional group tolerance, which is advantageous for complex molecule synthesis involving sulfur heterocycles.
Scalability and Eco-Friendliness: While radical cyclizations and organometallic reactions are effective, their scalability and environmental impact require consideration. Recent advances favor greener protocols, such as microwave-assisted synthesis and solvent optimization.
Challenges: The incorporation of the sulfur-containing tetrahydrothiophene ring poses challenges due to potential side reactions and sensitivity of sulfur under certain catalytic conditions. Protective group strategies and mild reaction conditions are essential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
